molecular formula C21H15N5O4 B4960595 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]

3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]

Cat. No. B4960595
M. Wt: 401.4 g/mol
InChI Key: YAZWOYTXOZDBQG-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] in cancer cells is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the expression of matrix metalloproteinases, which are involved in the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] has been found to exhibit other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, the compound has been found to exhibit antioxidant activity by scavenging free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] in lab experiments is its low toxicity. The compound has been found to be relatively non-toxic to normal cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]. One of the directions is to investigate the molecular mechanism of action of the compound in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound for cancer therapy. Furthermore, the compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential in vivo. Finally, the compound can be tested for its potential applications in other scientific research areas such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is a chemical compound that has shown potential applications in various scientific research areas. The compound has been synthesized using different methods and has exhibited anti-cancer, anti-inflammatory, and antioxidant activity. Although the compound has some limitations, it has promising therapeutic potential for cancer therapy and other scientific research areas. Further studies are needed to fully understand the molecular mechanism of action of the compound and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] can be achieved using different methods. One of the commonly used methods is the reaction of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione with 3-hydroxybenzohydrazide in the presence of a catalyst such as sodium acetate. The reaction is carried out in a solvent such as ethanol under reflux conditions. The product is obtained as a yellow solid and can be purified using recrystallization.

Scientific Research Applications

3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] has shown potential applications in various scientific research areas. One of the areas where this compound has been extensively studied is cancer research. Studies have shown that this compound exhibits anti-cancer activity against different cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells.

properties

IUPAC Name

4-[(3-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4/c27-18-8-4-5-15(13-18)22-23-20-19(14-9-11-17(12-10-14)26(29)30)24-25(21(20)28)16-6-2-1-3-7-16/h1-13,24,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZWOYTXOZDBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[2-(3-hydroxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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